2,3-Difluoro-6-methylbenzonitrile

Übersicht

Beschreibung

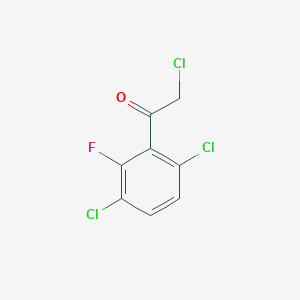

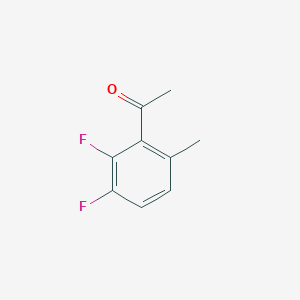

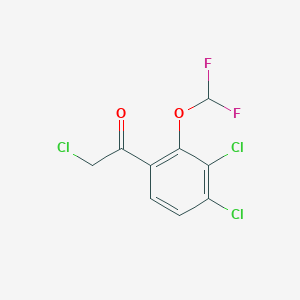

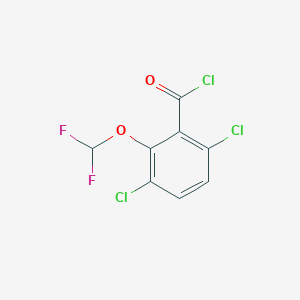

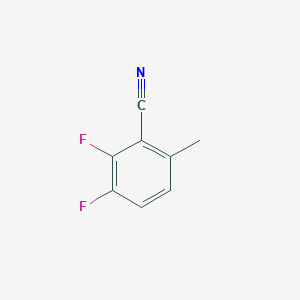

2,3-Difluoro-6-methylbenzonitrile is a chemical compound with the molecular formula C8H5F2N . It has a molecular weight of 153.13 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for 2,3-Difluoro-6-methylbenzonitrile is 1S/C8H5F2N/c1-5-2-3-7(9)8(10)6(5)4-11/h2-3H,1H3 . This indicates that the compound has a benzene ring with two fluorine atoms and a methyl group attached to it.Wissenschaftliche Forschungsanwendungen

Ambident Behavior in SNAr Substitutions

The ambident behavior of ketone enolate anions in SNAr substitutions on fluorobenzonitrile substrates, including those similar to 2,3-difluoro-6-methylbenzonitrile, has been studied. These substrates are suitable for examining carbon versus oxygen nucleophilic attack by enolate anions of weakly acidic ketones. This research provides insight into the charge control character of the reaction and the influence of the nucleophile structure and solvent on the reaction outcomes (Guedira & Beugelmans, 1992).

Structural Trends in Fluorobenzonitriles

Investigations into the structural trends of mono-, di-, and pentafluorobenzonitriles using Fourier Transform Microwave Spectroscopy have shed light on how fluorination affects the geometry of the benzonitrile backbone. This research is relevant for understanding the electronic structure and hybridization changes induced by fluorination in compounds like 2,3-difluoro-6-methylbenzonitrile (Kamaee et al., 2015).

Synthesis and Characterization of Fluorinated Polymers

The synthesis and characterization of novel fluorinated poly(ether nitrile)s derived from pentafluorobenzonitrile have been explored. These polymers exhibit excellent solubility in common solvents and high thermal stability, making them potentially useful for applications requiring materials with these properties (Kimura et al., 2001).

Spectroscopic Analysis and Molecular Geometry

Detailed spectroscopic analysis and investigation of molecular geometry, vibrational spectra, and electronic transitions have been conducted on fluorinated benzonitriles. These studies provide a deeper understanding of the molecular structure and behavior of such compounds, which is crucial for their application in various scientific research fields (Ajaypraveenkumar et al., 2017).

Microwave Spectrum and Molecular Structure

Research on the microwave spectrum and molecular structure of difluorobenzonitriles, including analysis of rotational and centrifugal distortion constants, offers valuable data on the physical properties of these molecules. This information is essential for the application of such compounds in fields like material science and chemistry (Sharma & Doraiswamy, 1996).

Safety and Hazards

The safety information available indicates that 2,3-Difluoro-6-methylbenzonitrile may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

2,3-difluoro-6-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-5-2-3-7(9)8(10)6(5)4-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLISYLDOVHWOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-6-methylbenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.